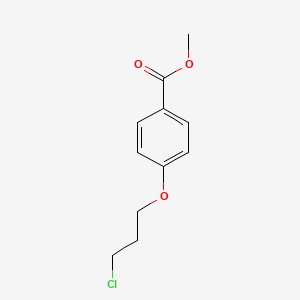

Methyl 4-(3-chloropropoxy)benzoate

Description

Methyl 4-(3-chloropropoxy)benzoate is an organic compound with the molecular formula C₁₁H₁₃ClO₃ (or C₁₂H₁₅ClO₄ depending on substitution patterns) and a molecular weight of 258.69 g/mol . It is synthesized via nucleophilic substitution, typically by reacting methyl 4-hydroxybenzoate derivatives with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate in dimethylformamide (DMF) . The reaction proceeds with high yields (up to 93.7%) under reflux conditions .

The compound crystallizes in the monoclinic space group P2₁/c with distinct intermolecular C–H⋯O hydrogen bonds forming zigzag chains along the crystallographic c-axis . Its melting point is reported as 384 K, and its crystal structure has been resolved using single-crystal X-ray diffraction, revealing bond lengths and angles consistent with aromatic ester frameworks .

Properties

Molecular Formula |

C11H13ClO3 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

methyl 4-(3-chloropropoxy)benzoate |

InChI |

InChI=1S/C11H13ClO3/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6H,2,7-8H2,1H3 |

InChI Key |

OMNGJGSAPWWSHP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Analysis of Selected Analogues

Key Observations:

- Nitro Groups: The nitro-substituted analogues (e.g., compounds 4 and 5 in ) exhibit reduced thermal stability compared to non-nitrated derivatives, as nitro groups are prone to decomposition under high temperatures .

- Methoxy Groups: Methoxy substituents (e.g., in ) enhance solubility in polar solvents due to their electron-donating nature .

Key Observations:

- Solvent Systems: DMF is widely used for alkoxylation due to its high polarity and ability to dissolve both organic and inorganic reactants .

- Yield Trends: Bulky substituents (e.g., -CF₃) marginally reduce yields compared to simpler derivatives, as seen in (94% vs. 93.7% for the parent compound) .

Spectral and Crystallographic Data

Table 3: Spectroscopic and Structural Features

Key Observations:

- NMR Signatures: The aromatic proton signals shift upfield in nitro- and methoxy-substituted derivatives due to electron-donating effects .

- Crystallography: The parent compound’s crystal structure reveals a planar aromatic ring and a gauche-configured 3-chloropropoxy chain, stabilized by weak hydrogen bonds .

Preparation Methods

Esterification of 4-Hydroxy-3-Methoxybenzoic Acid

The first step converts 4-hydroxy-3-methoxybenzoic acid (vanillic acid) into its methyl ester using methanol and thionyl chloride (SOCl₂) as a catalyst.

Procedure :

-

Vanillic acid (100 g) is suspended in methanol (500 mL) at 25–30°C.

-

Thionyl chloride (85 g) is added dropwise to the mixture, followed by heating to 60–65°C for 90 minutes.

-

The solvent is distilled off under reduced pressure to yield methyl 4-hydroxy-3-methoxybenzoate.

Key Parameters :

Alkylation with 1-Bromo-3-Chloropropane

The methyl ester undergoes alkylation at the phenolic oxygen using 1-bromo-3-chloropropane under basic conditions.

Procedure :

-

Methyl 4-hydroxy-3-methoxybenzoate is dissolved in dimethylformamide (DMF, 300 mL) with potassium carbonate (164 g).

-

1-Bromo-3-chloropropane (140 g) is added, and the mixture is stirred at 25–30°C for 5 hours.

-

The product is isolated via aqueous workup, yielding 141 g (85% purity).

Optimization Insights :

-

Solvent : DMF facilitates nucleophilic substitution by stabilizing the transition state through polar aprotic interactions.

-

Base : Potassium carbonate deprotonates the phenolic hydroxyl, generating a phenoxide ion for efficient alkylation.

-

Molar Ratios : A 1:1.4 ratio of methyl ester to 1-bromo-3-chloropropane ensures minimal side products.

Alternative Alkylation Approaches

Phase-Transfer Catalysis in Acetone

A modified alkylation method employs acetone as a solvent and methyl bromoacetate as an alkylating agent.

Procedure :

-

Methyl 4-hydroxy-3-methoxybenzoate (1.82 g, 0.01 mol) is dissolved in acetone (10 mL) with potassium carbonate (2.76 g).

-

Methyl bromoacetate (1.86 g, 0.12 mol) is added, and the mixture is stirred at 65°C for 24 hours.

-

The product is isolated via steam distillation and ethyl acetate extraction, yielding 66.2%.

Advantages :

High-Temperature Alkylation for Industrial Scale

Patent data reveals scaled-up conditions with varying molar ratios and temperatures to maximize throughput.

Conditions :

-

Molar Ratio : 1:3 to 1:5 (methyl ester to 1-bromo-3-chloropropane).

-

Temperature : 80–110°C, reducing reaction time to 2–3 hours.

Trade-offs :

-

Energy Costs : Higher temperatures increase energy consumption but improve reaction kinetics.

-

Side Products : Excess alkylating agent may lead to di-alkylation, necessitating rigorous purification.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters across methodologies:

Mechanistic Considerations and Side Reactions

Esterification Mechanism

Thionyl chloride reacts with methanol to generate HCl and methyl chlorosulfite, which protonates the carboxylic acid. Nucleophilic attack by methanol yields the ester:

Alkylation Mechanism

The phenoxide ion attacks the electrophilic carbon of 1-bromo-3-chloropropane in an SN2 reaction, displacing bromide:

Side Reactions :

-

Di-Alkylation : Excess alkylating agent leads to substitution at both oxygen and adjacent positions.

-

Elimination : At temperatures >100°C, dehydrohalogenation forms allyl ether byproducts.

Industrial Production and Optimization

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance heat transfer and mixing efficiency:

Green Chemistry Initiatives

-

Solvent Recycling : DMF recovery rates exceed 95% via vacuum distillation.

-

Catalyst Substitution : Ionic liquids replace K₂CO₃, reducing wastewater toxicity.

Q & A

Q. Table 2: Synthesis Optimization Checklist

| Factor | Optimal Condition |

|---|---|

| Temperature | Reflux (~150°C) |

| Solvent | DMF |

| Base | K2CO3 (excess) |

| Crystallization | Slow evaporation (ethyl acetate) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.